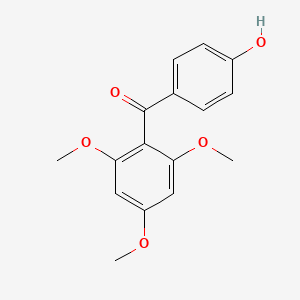
(2Z)-3-methoxy-5-methyl-4-oxohexa-2,5-dienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Penicillamine is a trifunctional organic compound, consisting of a thiol, an amine, and a carboxylic acid. It is an amino acid structurally similar to cysteine, but with geminal dimethyl substituents α to the thiol. Penicillamine is primarily used as a chelating agent for the treatment of Wilson’s disease, cystinuria, and rheumatoid arthritis .
Méthodes De Préparation
Penicillamine can be synthesized through the degradation of penicillin. The process involves several steps:
Alkaline Hydrolysis: Penicillin is hydrolyzed to penicilloic acid.
Decarboxylation: Penicilloic acid is decarboxylated to penilloic acid.
Mercuric Salt Treatment: Penilloic acid is treated with a mercuric salt to yield a penicillamine-mercuric salt complex.
Hydrogen Sulfide Treatment: The complex is then treated with hydrogen sulfide to produce penicillamine.
Analyse Des Réactions Chimiques
Penicillamine undergoes various chemical reactions, including:
Oxidation: Penicillamine can be oxidized to form penicillamine disulfide.
Reduction: It can be reduced back to its thiol form.
Chelation: Penicillamine forms stable complexes with heavy metals such as copper, mercury, and lead.
Sulfhydryl-Disulfide Interchange: This reaction is significant in its role as a chelating agent.
Applications De Recherche Scientifique
Penicillamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a chelating agent.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Primarily used to treat Wilson’s disease by promoting the excretion of excess copper.
Industry: Utilized in the development of sensors and other analytical tools.
Mécanisme D'action
Penicillamine works by binding to heavy metals and forming stable, soluble complexes that are excreted in the urine. In the treatment of Wilson’s disease, it binds to excess copper, allowing it to be eliminated from the body. In cystinuria, it binds to cystine, preventing the formation of kidney stones . Penicillamine also inhibits macrophages, decreases interleukin-1, and reduces the number of T-lymphocytes, which is beneficial in treating rheumatoid arthritis .
Comparaison Avec Des Composés Similaires
Penicillamine is similar to other chelating agents such as:
Dimercaprol (British Anti-Lewisite): Used for arsenic, mercury, and lead poisoning.
Ethylenediaminetetraacetic acid (EDTA): Used for lead and other heavy metal poisoning.
Trientine: Another chelating agent used for Wilson’s disease.
Penicillamine is unique due to its trifunctional nature and its ability to form stable complexes with a wide range of heavy metals. Unlike L-penicillamine, which is toxic, D-penicillamine is safe for clinical use .
Propriétés
Numéro CAS |
34138-28-8 |
|---|---|
Formule moléculaire |
C8H11NO3 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
(2Z)-3-methoxy-5-methyl-4-oxohexa-2,5-dienamide |
InChI |
InChI=1S/C8H11NO3/c1-5(2)8(11)6(12-3)4-7(9)10/h4H,1H2,2-3H3,(H2,9,10)/b6-4- |
Clé InChI |
QCTVONONPBVXMQ-XQRVVYSFSA-N |
SMILES isomérique |
CC(=C)C(=O)/C(=C/C(=O)N)/OC |
SMILES |
CC(=C)C(=O)C(=CC(=O)N)OC |
SMILES canonique |
CC(=C)C(=O)C(=CC(=O)N)OC |
Synonymes |
penicillamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1233333.png)
![(1R,2Z,4E,6E,10S,12E,16S,21S)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1233334.png)








![N-(1,1-dioxo-3-thiolanyl)-N-[(4-ethoxyphenyl)methyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B1233349.png)
![7,11-Methano-2H-cycloocta[f][2]benzopyran-8-aceticacid,4-(3-furanyl)-4,4a,5,6,6a,7,8,9,10,11,12,12a-dodecahydro-4a,7,9,9-tetramethyl-2,10,13-trioxo-,methyl ester, (4R,4aR,7S,8S,11S)-](/img/structure/B1233350.png)
![2-(3,4-Dichlorophenyl)-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]ethanone](/img/structure/B1233351.png)

